Cyclopeptine Cyclopeptine (S)-cyclopeptine is an optically active form of cyclopeptine having S-configuration.
Brand Name: Vulcanchem
CAS No.: 50886-63-0
VCID: VC20785592
InChI: InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
SMILES: CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

Cyclopeptine

CAS No.: 50886-63-0

Cat. No.: VC20785592

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclopeptine - 50886-63-0

Specification

Description (S)-cyclopeptine is an optically active form of cyclopeptine having S-configuration.
CAS No. 50886-63-0
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name (3S)-3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
Standard InChI Key KSQNKZMAMGACTL-HNNXBMFYSA-N
Isomeric SMILES CN1[C@H](C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
SMILES CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Canonical SMILES CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator